molecular formula C22H24N4 B6134856 4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone

4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone

Cat. No.: B6134856
M. Wt: 344.5 g/mol
InChI Key: GLGYDQXINMDWDW-BRLDMJBGSA-N
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Description

4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is an organic compound that features both aldehyde and amino groups. It is known for its role in forming Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various Schiff bases, oxidized derivatives, and substituted compounds depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone involves its interaction with various molecular targets. The compound forms Schiff bases through condensation reactions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is unique due to its dual functionality, combining the properties of both 4-(dimethylamino)benzaldehyde and 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine. This allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-[(E)-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c1-15-7-12-20-19(13-15)18-5-4-6-21(22(18)24-20)25-23-14-16-8-10-17(11-9-16)26(2)3/h7-14,24H,4-6H2,1-3H3/b23-14+,25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGYDQXINMDWDW-BRLDMJBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=NN=CC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C\C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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